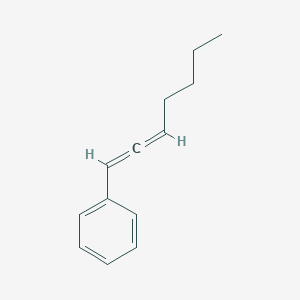
1,2-Heptadienylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Heptadienylbenzene is an organic compound with the molecular formula C₁₃H₁₆ It is a derivative of benzene, characterized by the presence of a heptadienyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Heptadienylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with heptadienyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction can be represented as follows:
C6H5CH2Cl+CH2=CH−CH=CH−CH2MgBr→C6H5CH2CH=CH−CH=CH2+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Heptadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in the formation of heptanylbenzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Heptanylbenzene.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Heptadienylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Heptadienylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The heptadienyl group can participate in conjugation, stabilizing reaction intermediates and influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Heptadienylbenzene: Similar structure but with different positioning of double bonds.
1,2-Hexadienylbenzene: Shorter carbon chain with similar reactivity.
1,2-Octadienylbenzene: Longer carbon chain with similar reactivity.
Uniqueness
1,2-Heptadienylbenzene is unique due to its specific arrangement of double bonds and the heptadienyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications and research.
Propriétés
Numéro CAS |
13633-28-8 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-6,8-12H,2-4H2,1H3 |
Clé InChI |
QQVBUZSBTXMEAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


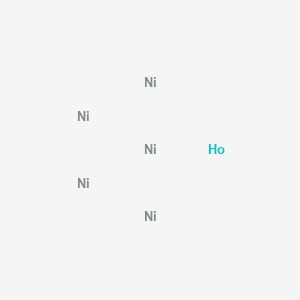


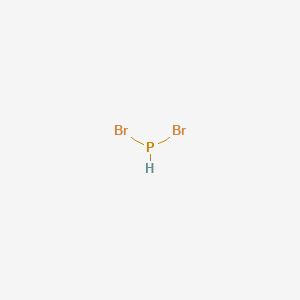
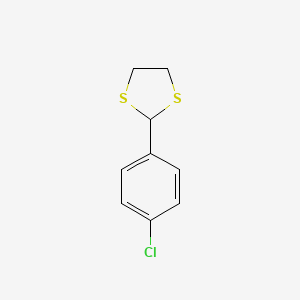
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)

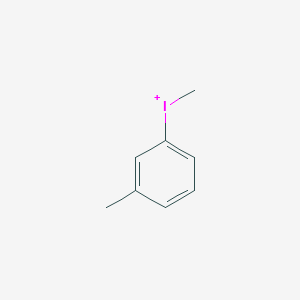
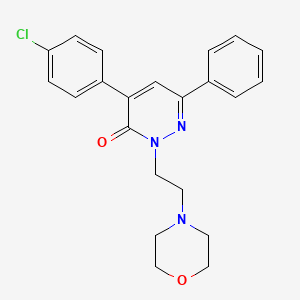

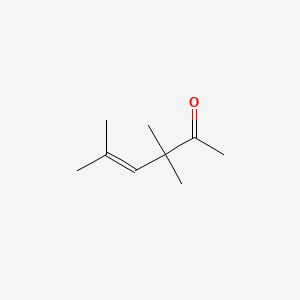
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
